

Application Notes and Protocols for Studying Mast Cell Degranulation with LAS101057

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Compound of Interest

Compound Name: LAS101057

Cat. No.: B1674514

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Introduction

LAS101057 is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2][3] The A2BAR, a G-protein coupled receptor, is implicated in the modulation of inflammatory responses, including the activation of mast cells.[2][4] Mast cell degranulation, the process of releasing pro-inflammatory mediators such as histamine and β -hexosaminidase, is a critical event in the pathophysiology of allergic and inflammatory diseases like asthma.[5][6][7] Understanding the role of the A2BAR in this process is crucial for the development of novel therapeutics. **LAS101057** serves as a valuable pharmacological tool to investigate the A2BAR signaling cascade in mast cell function.

The A2B receptor's role in mast cell degranulation is complex, with studies suggesting both pro- and anti-inflammatory effects.[6] This dual functionality is attributed to its ability to couple to both Gs and Gq signaling pathways.[4] Activation of the Gs pathway leads to an increase in intracellular cyclic AMP (cAMP), which is generally associated with the inhibition of degranulation.[8] Conversely, the Gq pathway activates phospholipase C (PLC), leading to an increase in intracellular calcium, a key trigger for degranulation.[9] **LAS101057**, by blocking the A2BAR, allows for the elucidation of the receptor's contribution to mast cell degranulation in various experimental settings.

These application notes provide detailed protocols for utilizing **LAS101057** in both in vitro and in vivo models to study mast cell degranulation.

Data Presentation

Quantitative Data for LAS101057

Parameter	Species	Value	Reference
IC50 (A2B Receptor)	Human	120 ± 21 nM	[2]
Mouse	512 ± 67 nM	[2]	
Oral Bioavailability	Mouse	-	[2]
Dog	98%	[2]	
Monkey	100%	[2]	
Plasma Protein Binding	Human	89%	[2]
Mouse	82%	[2]	
Rat	82%	[2]	
Dog	79%	[2]	
Oral Administration Dose (in vivo study)	Mouse	10 mg/kg	[2]

Note: '-' indicates data not available in the provided search results.

Experimental Protocols

In Vitro Mast Cell Degranulation Assay: β -Hexosaminidase Release

This protocol describes the measurement of β -hexosaminidase, an enzyme released from mast cell granules upon degranulation, as an indicator of mast cell activation.

Materials:

- Mast cell line (e.g., RBL-2H3, LAD2) or bone marrow-derived mast cells (BMMCs)
- LAS101057**

- DNP-IgE antibody
- DNP-HSA (antigen)
- Tyrode's buffer (or other suitable buffer)
- p-nitrophenyl-N-acetyl- β -D-glucosaminide (pNAG), the substrate for β -hexosaminidase
- Triton X-100 (for cell lysis and total release control)
- Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)
- 96-well plates
- Microplate reader (405 nm)

Procedure:

- Cell Seeding and Sensitization:
 - Seed mast cells in a 96-well plate at an appropriate density (e.g., 5×10^4 cells/well).
 - Sensitize the cells by incubating with DNP-IgE (concentration to be optimized, e.g., 0.5-1 μ g/mL) overnight at 37°C.
- Pre-treatment with **LAS101057**:
 - The following day, gently wash the cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.
 - Add Tyrode's buffer containing various concentrations of **LAS101057** (e.g., 10 nM - 10 μ M) or vehicle (DMSO, ensure final concentration is consistent across wells and typically <0.1%) to the wells.
 - Incubate for 30 minutes at 37°C.
- Antigen Challenge:

- Stimulate degranulation by adding DNP-HSA (concentration to be optimized, e.g., 10-100 ng/mL) to the wells.
- Include the following controls:
 - Spontaneous Release: Cells with buffer only (no antigen).
 - Total Release: Cells lysed with Triton X-100 (e.g., 0.1-1%).
 - Vehicle Control: Cells treated with vehicle and stimulated with antigen.
- Incubate for 30-60 minutes at 37°C.
- Sample Collection:
 - After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
 - Carefully collect the supernatant from each well for the β -hexosaminidase assay.
- β -Hexosaminidase Assay:
 - In a new 96-well plate, mix a sample of the supernatant with the pNAG substrate solution.
 - Incubate at 37°C for 60-90 minutes.
 - Stop the reaction by adding the stop solution.
 - Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of β -hexosaminidase release using the following formula:

In Vivo Model: Ovalbumin (OVA)-Sensitized Mouse Model of Allergic Airway Inflammation

This model is used to assess the effect of **LAS101057** on mast cell-driven allergic inflammation in a living organism.

Materials:

- BALB/c mice (or other suitable strain)
- Ovalbumin (OVA)
- Aluminum hydroxide (Alum) as an adjuvant
- **LAS101057**
- Methacholine (for airway hyperresponsiveness measurement)
- Phosphate-buffered saline (PBS)
- Equipment for intraperitoneal injections, aerosol challenge, and measurement of airway hyperresponsiveness.

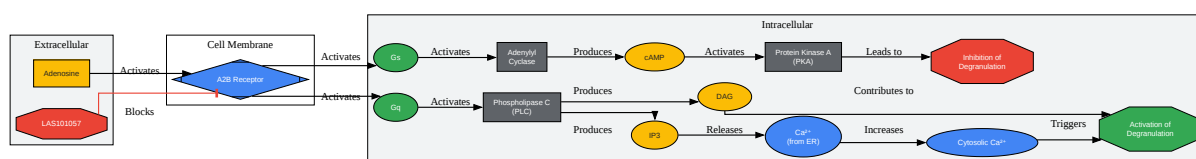
Procedure:

- Sensitization:
 - On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of OVA (e.g., 20 µg) emulsified in Alum. A control group should receive PBS with Alum.
- Treatment with **LAS101057**:
 - Starting from day 21, administer **LAS101057** orally (e.g., 10 mg/kg) or vehicle daily. The timing of administration relative to the OVA challenge may need to be optimized.
- Aerosol Challenge:
 - On days 28, 29, and 30, challenge the mice with an aerosol of OVA (e.g., 1% in PBS) for 20-30 minutes. The control group is challenged with PBS aerosol.
- Assessment of Airway Inflammation and Mast Cell Degranulation:
 - Airway Hyperresponsiveness (AHR): 24-48 hours after the final OVA challenge, measure AHR in response to increasing concentrations of aerosolized methacholine.

- Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltrate (e.g., eosinophils, mast cells). The supernatant can be used to measure levels of mast cell-specific mediators like histamine or mouse mast cell protease-1 (mMCP-1).
- Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production. Staining with toluidine blue can be used to identify and quantify mast cells.
- Serum IgE: Collect blood to measure total and OVA-specific IgE levels.
- Data Analysis:
 - Compare the measured parameters (AHR, cell counts in BAL fluid, cytokine levels, IgE levels, histological scores) between the vehicle-treated and **LAS101057**-treated groups to evaluate the effect of A2BAR antagonism on the allergic inflammatory response.

Visualizations

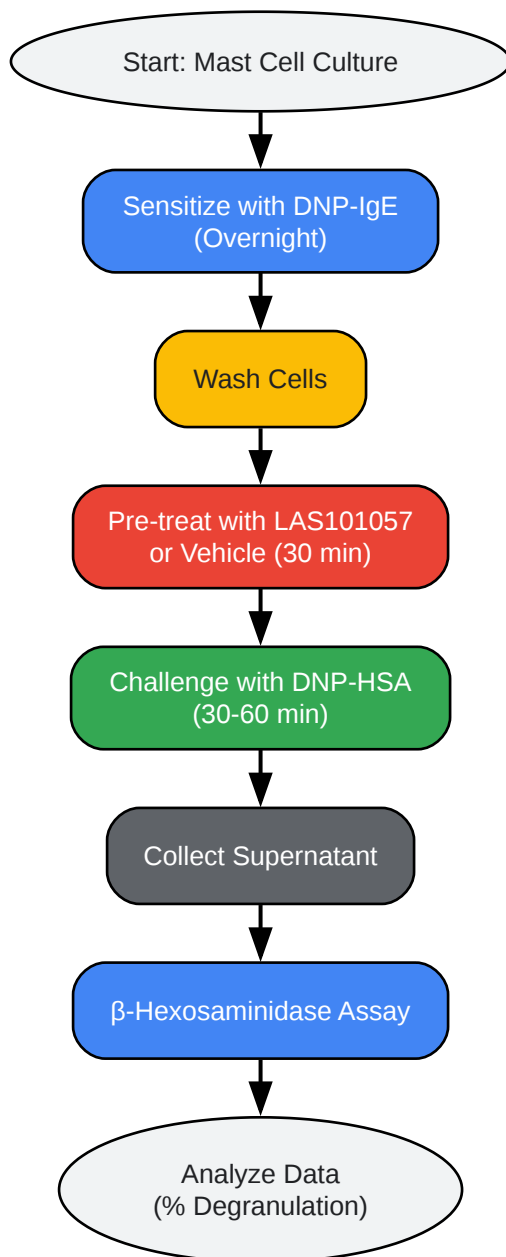
A2B Adenosine Receptor Signaling in Mast Cells



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Caption: A2B adenosine receptor signaling pathways in mast cells.

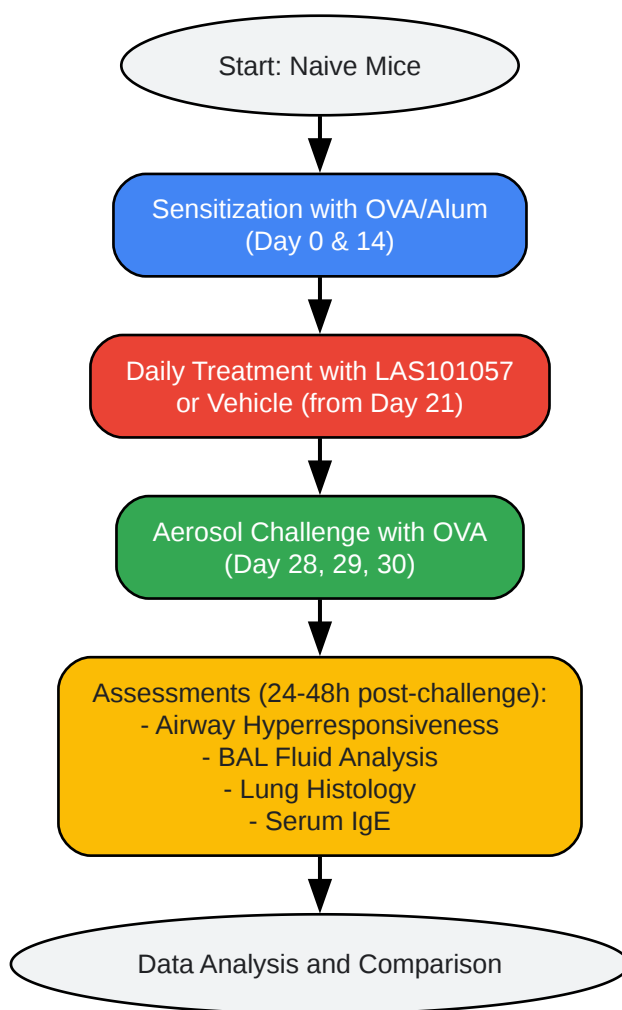
Experimental Workflow: In Vitro Mast Cell Degranulation Assay



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Caption: Workflow for in vitro mast cell degranulation assay.

Experimental Workflow: Ovalbumin-Sensitized Mouse Model



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Caption: Workflow for the ovalbumin-sensitized mouse model.

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